molecular formula C16H14BrNO3 B2888507 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 552843-27-3

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2888507
CAS No.: 552843-27-3
M. Wt: 348.196
InChI Key: PUTQCFXXVRMLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that features a bromo-substituted phenoxy group and a formyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of a phenol derivative to introduce the bromo group. This is followed by the formylation of the bromo-substituted phenol to obtain the 4-bromo-2-formylphenol intermediate.

    Acetamide Formation: The intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-(4-methylphenyl)acetamide.

    Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide.

    Substitution: 2-(4-substituted-2-formylphenoxy)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving brominated compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-chloro-2-formylphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-bromo-2-formylphenoxy)-N-(4-ethylphenyl)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both a bromo and a formyl group on the phenoxy ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTQCFXXVRMLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.